1H-Naphtho(2,3-d)triazole
Overview
Description
1H-Naphtho(2,3-d)triazole is an organic compound with the molecular formula C10H7N3 and a molecular weight of 169.1827. It is a heterocyclic compound that contains a triazole ring fused to a naphthalene moiety.
Mechanism of Action
Target of Action
The primary targets of 1H-Naphtho(2,3-d)triazole are indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) . These enzymes mediate the kynurenine pathway of tryptophan degradation and have emerged as potential new targets in immunotherapy for the treatment of cancer due to their critical role in immunosuppression in the tumor microenvironment .
Mode of Action
This compound interacts with its targets, IDO1 and TDO, inhibiting their activities. Among all the obtained dual inhibitors, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione displayed the most potent IDO1 and TDO inhibitory activities .
Biochemical Pathways
The inhibition of IDO1 and TDO by this compound affects the kynurenine pathway of tryptophan degradation . This pathway is involved in the production of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular respiration and energy production. By inhibiting IDO1 and TDO, this compound can disrupt this pathway, potentially affecting cellular energy production and other downstream effects.
Pharmacokinetics
The compound’s molecular weight of 16918 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The inhibition of IDO1 and TDO by this compound can lead to significant molecular and cellular effects. For instance, it has been reported that this compound can inhibit the proliferation of leukemia cells and solid tumor cells, induce reactive oxygen species (ROS) production, cause mitochondrial dysfunction, trigger apoptosis, and induce cell cycle arrest .
Biochemical Analysis
Biochemical Properties
1H-Naphtho(2,3-d)triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition can lead to a decrease in pyrimidine levels, affecting DNA and RNA synthesis. Additionally, this compound has been shown to interact with glutathione reductase, an enzyme responsible for maintaining the redox balance within cells . By inhibiting this enzyme, the compound can induce oxidative stress, leading to cellular damage and apoptosis. The compound’s strong dipole moment and hydrogen bonding ability also facilitate interactions with various proteins, enhancing its biochemical activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction . This leads to the activation of cell signaling pathways such as the p53 pathway, which plays a critical role in regulating cell cycle arrest and apoptosis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and epigenetic regulators . In non-cancerous cells, the compound’s effects on cellular metabolism and redox balance can lead to altered cellular functions and potential cytotoxicity.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes such as dihydroorotate dehydrogenase and glutathione reductase, inhibiting their activity . This binding is facilitated by the compound’s triazole ring, which can form hydrogen bonds and coordinate with metal ions present in the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and epigenetic regulators . These interactions can lead to the activation or repression of specific genes, resulting in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative cellular damage and apoptosis, particularly in cancer cells . In in vitro studies, the compound’s effects on cellular function can be observed within hours of exposure, with significant changes in cell viability and gene expression occurring over several days.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity and induce mild oxidative stress without causing significant toxicity . At higher doses, this compound can lead to severe oxidative stress, mitochondrial dysfunction, and apoptosis, resulting in tissue damage and potential toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing adverse effects. Toxicity studies in animal models have shown that high doses of this compound can lead to liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit dihydroorotate dehydrogenase, affecting pyrimidine biosynthesis and nucleotide metabolism . Additionally, this compound can interact with glutathione reductase, influencing the redox balance and oxidative stress response within cells . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular functions and responses. The compound’s metabolism can also involve phase I and phase II biotransformation reactions, including oxidation, reduction, and conjugation, which can affect its bioavailability and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its intracellular accumulation . Additionally, this compound can interact with specific transporters and binding proteins, influencing its localization and distribution within cells . These interactions can affect the compound’s bioavailability and activity, as well as its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can localize to the mitochondria, where it induces mitochondrial dysfunction and apoptosis through the generation of reactive oxygen species . Additionally, this compound can accumulate in the nucleus, where it interacts with transcription factors and epigenetic regulators to modulate gene expression . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Naphtho(2,3-d)triazole can be synthesized through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the use of easily available starting materials under mild reaction conditions, ensuring good atom economy and eco-friendly characteristics . The reaction typically involves the cycloaddition of azides and alkynes to form the triazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the metal-free cycloaddition approach provides a scalable and efficient route for its synthesis. The use of mild reaction conditions and readily available starting materials makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Naphtho(2,3-d)triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve oxidation.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: The major product of oxidation is naphtho[2,3-d][1,2,3]triazole-4,9-dione.
Substitution: The products of substitution reactions vary depending on the substituents introduced.
Scientific Research Applications
1H-Naphtho(2,3-d)triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Naphtho(2,3-d)triazole-4,9-dione: This compound is an oxidized derivative of this compound and shares similar structural features.
1H-Naphtho(2,3-d)imidazole: Another heterocyclic compound with a similar naphthalene moiety but containing an imidazole ring instead of a triazole ring.
Uniqueness: this compound is unique due to its triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2H-benzo[f]benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFXVRRBGNORBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=NNN=C3C=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181403 | |
Record name | 1H-Naphtho(2,3-d)triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269-12-5 | |
Record name | 1H-Naphtho(2,3-d)triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Naphtho(2,3-d)triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1H-Naphtho(2,3-d)triazole utilized in the synthesis of dibenzobiphenylenes?
A1: this compound serves as a key starting material in the synthesis of dibenzo[b,h]biphenylene. The research demonstrates that lead tetra-acetate oxidation of 1-amino-1H-naphtho[2,3-d]triazole leads to the formation of dibenzo[b,h]biphenylene []. This reaction likely proceeds through the generation of an aryne intermediate, which then undergoes further reactions to yield the final polycyclic product.
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